tert-Butyl peroxyacetate

Catalog No.
S544978
CAS No.
107-71-1
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl peroxyacetate

CAS Number

107-71-1

Product Name

tert-Butyl peroxyacetate

IUPAC Name

tert-butyl ethaneperoxoate

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-5(7)8-9-6(2,3)4/h1-4H3

InChI Key

SWAXTRYEYUTSAP-UHFFFAOYSA-N

SMILES

CC(=O)OOC(C)(C)C

Solubility

Soluble in DMSO

Synonyms

tert-Butyl peroxyacetate

Canonical SMILES

CC(=O)OOC(C)(C)C

Description

The exact mass of the compound tert-Butyl peroxyacetate is 132.0786 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118417. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 4th degree. However, this does not mean our product can be used or applied in the same or a similar way.
  • Free Radical Polymerization Studies

    TBPA is a well-characterized and readily available initiator for studying free radical polymerization kinetics and mechanisms. Researchers can use it to investigate the influence of various factors, such as temperature, solvent, and monomer concentration, on polymerization rate and polymer properties [].

    • For instance, studies have employed TBPA to explore the controlled radical polymerization (CRP) techniques like RAFT (Reversible Addition-Fragmentation Transfer) polymerization. By varying the TBPA concentration and structure of the RAFT agent, researchers can tailor the polymer chain architecture and functionality [].
  • Development of Novel Polymers

    The ability of TBPA to initiate polymerization across a wide range of monomers makes it valuable for synthesizing novel polymers with unique properties. Researchers can utilize TBPA to create functional polymers for applications in areas like biomaterials, drug delivery, and electronics [].

    • An example includes the synthesis of biodegradable polymers for biomedical applications. TBPA can be used to initiate the polymerization of monomers derived from natural resources, leading to the development of eco-friendly and biocompatible materials [].
  • Polymer Blend and Composite Research

    TBPA plays a role in studying the compatibility and interactions between different polymers. By incorporating TBPA during the polymerization of various monomers, researchers can create polymer blends and composites with tailored properties.

    • Studies have employed TBPA to prepare polymer nanocomposites, where TBPA initiates the polymerization of a matrix polymer around pre-dispersed nanoparticles. This approach allows researchers to investigate the impact of nanoparticles on the mechanical and thermal properties of the composite material [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

This liquid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with an inert solid.
Liquid

XLogP3

1.1

Exact Mass

132.0786

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FJ3F3S50CS

GHS Hazard Statements

Aggregated GHS information provided by 549 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (10.02%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (94.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

107-71-1

Wikipedia

Tert-butyl peroxyacetate

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 4th degree

General Manufacturing Information

Adhesive manufacturing
Miscellaneous manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Ethaneperoxoic acid, 1,1-dimethylethyl ester: ACTIVE

Dates

Modify: 2023-08-15
1: Vickers CJ, Mei TS, Yu JQ. Pd(II)-catalyzed o-C-H acetoxylation of phenylalanine and ephedrine derivatives with MeCOOO(t)Bu/Ac2O. Org Lett. 2010 Jun 4;12(11):2511-3. doi: 10.1021/ol1007108. PubMed PMID: 20446711.

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